1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,5-dimethylphenyl)pyrazine-2,3(1H,4H)-dione
Description
Properties
IUPAC Name |
1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(3,5-dimethylphenyl)pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-16-12-17(2)14-20(13-16)29-11-10-28(23(30)24(29)31)15-21-26-22(27-32-21)18-6-8-19(9-7-18)25(3,4)5/h6-14H,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPSJLSWYWJUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=C(C=C4)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,5-dimethylphenyl)pyrazine-2,3(1H,4H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula: C23H24N4O3
- Molecular Weight: 404.46 g/mol
- CAS Number: Not explicitly stated in the available data.
The presence of the oxadiazole and pyrazine moieties suggests potential interactions with various biological targets, which may contribute to its pharmacological activities.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and pyrazine derivatives exhibit a range of biological activities including:
- Anticancer Activity : Many oxadiazole derivatives have shown promising anticancer properties. For instance, studies have reported that certain oxadiazole derivatives possess IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and A549 .
- Antimicrobial Properties : Compounds similar in structure to the target molecule have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties by inhibiting key inflammatory pathways .
The biological activity of the compound is hypothesized to involve several mechanisms:
- Inhibition of Enzyme Activity : The presence of functional groups allows for interaction with enzymes involved in cancer proliferation and inflammation.
- Induction of Apoptosis : Certain studies suggest that oxadiazole derivatives can trigger apoptotic pathways in cancer cells, potentially through the activation of p53 and caspase pathways .
Case Study 1: Anticancer Activity
A study explored the effects of a related oxadiazole derivative on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 15.63 µM, comparable to Tamoxifen, indicating its potential as an anticancer agent. The mechanism was linked to increased p53 expression and subsequent apoptosis .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of oxadiazole derivatives against various pathogens. The results highlighted significant antibacterial activity with some compounds exhibiting MIC values lower than standard antibiotics like chloramphenicol .
Data Tables
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,5-dimethylphenyl)pyrazine-2,3(1H,4H)-dione possess activity against various bacterial strains. This is attributed to their ability to disrupt bacterial cell walls or interfere with metabolic pathways. In particular:
- Gram-positive bacteria : Compounds have shown higher efficacy against species such as Bacillus cereus.
- Gram-negative bacteria : While generally less effective against these strains, some derivatives still exhibit moderate activity.
Anticancer Properties
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies indicate that it can induce apoptosis in various cancer cells through mechanisms involving oxidative stress and DNA damage. Specific findings include:
- Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer).
- Mechanism of Action : The presence of the oxadiazole ring is believed to play a crucial role in enhancing cytotoxicity by interacting with cellular targets.
Material Science Applications
In addition to biological applications, this compound can be utilized in material science:
Photophysical Properties
The unique structure allows for interesting photophysical properties that can be exploited in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune the electronic properties through structural modifications makes it a candidate for:
- Fluorescent materials : Exhibiting strong emission characteristics.
- Sensors : Potential use in detecting environmental pollutants or biological markers.
Case Studies
- Antimicrobial Study : A recent study synthesized a series of oxadiazole derivatives and tested their antimicrobial activity against various pathogens. Results indicated that modifications to the oxadiazole core significantly enhanced activity against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assessment : In another study focusing on anticancer properties, derivatives were tested against multiple cancer cell lines using the NCI-60 assay. The findings revealed that specific substitutions on the pyrazine ring increased potency against breast cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several classes of heterocycles, particularly those containing pyrazine-dione, oxadiazole, or tert-butylphenyl substituents. Below is a comparative analysis:
Electronic and Physicochemical Properties
- Electron-Withdrawing Effects : The pyrazine-dione core is more electron-deficient than triazine-diones (), favoring interactions with nucleophilic residues in biological targets .
Q & A
Q. What are the critical steps and intermediates in the multi-step synthesis of this compound?
The synthesis involves sequential reactions: (i) condensation of acetophenone derivatives with hydrazines to form ethylidene hydrazine intermediates, (ii) Vilsmeier-Haack-Arnold formylation for ring closure, and (iii) coupling with barbituric acid analogs. Key intermediates include 1,2,4-oxadiazole carbaldehydes, which are pivotal for subsequent functionalization . Solvent systems (e.g., EtOH/H₂O) and catalysts (e.g., POCl₃/DMF) are critical for controlling reaction efficiency .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity, particularly for distinguishing oxadiazole and pyrazine moieties. For example, ¹H NMR in DMSO-d₆ resolves tert-butyl protons at δ 1.32 ppm and aromatic protons in the 7.14–8.0 ppm range .
Q. How do reaction conditions influence the formation of the 1,2,4-oxadiazole core?
The 1,2,4-oxadiazole ring is synthesized via cyclization of amidoximes or nitrile oxides under specific conditions. Refluxing in polar aprotic solvents (e.g., DMF) with dehydrating agents (e.g., POCl₃) ensures high yields. Temperature control (80–120°C) minimizes side reactions like hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling step between oxadiazole and pyrazine-dione moieties?
Yield optimization requires:
- Solvent screening : Polar solvents (e.g., DMSO) enhance solubility of aromatic intermediates.
- Catalyst selection : Base catalysts (e.g., K₂CO₃) improve nucleophilic substitution efficiency.
- Stoichiometric ratios : A 1.2:1 molar ratio of carbaldehyde to pyrazine-dione minimizes unreacted starting material . Parallel microscale experiments (e.g., 0.1 mmol scale) with HPLC monitoring can identify optimal conditions .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for structural validation?
Contradictions arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity.
- High-resolution MS (HRMS) : Validate molecular formula discrepancies caused by isotopic patterns.
- X-ray crystallography : Definitive structural assignment for crystalline derivatives .
Q. What computational methods are suitable for predicting this compound’s reactivity or biological targets?
Density functional theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) of the oxadiazole and pyrazine-dione rings, predicting sites for electrophilic/nucleophilic attacks. Molecular docking (AutoDock Vina) screens against protein databases (e.g., PDB) to identify potential enzyme targets, such as tyrosinase or kinases .
Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?
SAR studies involve:
- Substituent variation : Replace tert-butyl with electron-withdrawing groups (e.g., -CF₃) to assess steric/electronic effects on bioactivity.
- Bioisosteric replacement : Swap 1,2,4-oxadiazole with 1,3,4-thiadiazole to compare π-conjugation and metabolic stability .
- In vitro assays : Measure IC₅₀ values against disease-relevant cell lines to correlate structural modifications with potency .
Methodological Considerations
- Controlled experiments : Use a split-sample design (e.g., varying solvents or catalysts in parallel) to isolate variables affecting yield/purity .
- Data validation : Cross-reference spectral data with literature (e.g., tert-butyl proton shifts in DMSO-d₆ ) to confirm reproducibility.
- AI-assisted optimization : Platforms like COMSOL Multiphysics simulate reaction kinetics, reducing trial-and-error in synthetic workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
